molecular formula C10H14O2S2 B2400549 [(tert-butylsulfanyl)sulfonyl]benzene CAS No. 162711-02-6

[(tert-butylsulfanyl)sulfonyl]benzene

Cat. No.: B2400549
CAS No.: 162711-02-6
M. Wt: 230.34
InChI Key: RYJGCCONEKNWIL-UHFFFAOYSA-N
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Description

[(tert-butylsulfanyl)sulfonyl]benzene is an organic compound that features a tert-butyl group attached to a benzene ring through a sulfanyl and sulfonyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butylsulfanylsulfonylbenzene typically involves the reaction of tert-butylthiol with benzene sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

C6H5SO2Cl+(CH3)3CSHC6H5SO2S(CH3)3+HCl\text{C}_6\text{H}_5\text{SO}_2\text{Cl} + \text{(CH}_3\text{)}_3\text{CSH} \rightarrow \text{C}_6\text{H}_5\text{SO}_2\text{S}\text{(CH}_3\text{)}_3 + \text{HCl} C6​H5​SO2​Cl+(CH3​)3​CSH→C6​H5​SO2​S(CH3​)3​+HCl

Industrial Production Methods

On an industrial scale, the production of tert-butylsulfanylsulfonylbenzene can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[(tert-butylsulfanyl)sulfonyl]benzene undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH₄)

    Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.

Major Products Formed

    Oxidation: Sulfoxides and sulfones

    Reduction: Sulfides

    Substitution: Nitrobenzene derivatives, sulfonylbenzene derivatives, and halobenzene derivatives

Scientific Research Applications

[(tert-butylsulfanyl)sulfonyl]benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of tert-butylsulfanylsulfonylbenzene involves its interaction with specific molecular targets. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. Its sulfonyl group can participate in nucleophilic substitution reactions, while the sulfanyl group can undergo oxidation or reduction. These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Tert-butylbenzene: Lacks the sulfanyl and sulfonyl groups, making it less reactive in certain chemical reactions.

    Benzene sulfonyl chloride: Contains a sulfonyl chloride group instead of the tert-butylsulfanyl group, leading to different reactivity and applications.

    Tert-butylthiol: Contains only the tert-butyl and sulfanyl groups, lacking the benzene ring and sulfonyl group.

Uniqueness

[(tert-butylsulfanyl)sulfonyl]benzene is unique due to the presence of both sulfanyl and sulfonyl groups attached to a benzene ring

Properties

IUPAC Name

tert-butylsulfanylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2S2/c1-10(2,3)13-14(11,12)9-7-5-4-6-8-9/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYJGCCONEKNWIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SS(=O)(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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